5-Methyl-2-(piperidin-3-yl)pyridine
Description
Contextualization within Pyridine (B92270) and Piperidine (B6355638) Chemistry Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its saturated counterpart, piperidine, are privileged scaffolds in chemical synthesis. nih.govmdpi.com The pyridine ring is a common feature in a vast number of biologically active compounds and approved drugs, valued for its ability to engage in various non-covalent interactions and its metabolic stability. nih.gov The piperidine ring, with its three-dimensional structure, provides a means to explore chemical space in a way that flat aromatic rings cannot, influencing the conformational preferences of molecules and their interactions with biological targets. mdpi.com
Historical Perspectives on Related Chemical Scaffolds in Academic Inquiry
The academic interest in pyridine and piperidine derivatives has a long and rich history. The 2,2'-bipyridine (B1663995) scaffold, a related structure, has been a cornerstone of coordination chemistry for over a century, with its synthesis first reported in 1888. nih.gov The ability of such compounds to chelate metal ions has been extensively studied and has led to their use in a wide range of applications, from catalysis to materials science. researchgate.net
In the realm of medicinal chemistry, the development of synthetic methods to create diverse libraries of pyridine and piperidine derivatives has been a major focus. Early research often centered on the synthesis of naturally occurring alkaloids containing these ring systems. nih.gov Over time, the focus has shifted towards the creation of novel, non-natural scaffolds with tailored properties. The systematic exploration of structure-activity relationships (SAR) has been a key driver of this research, with chemists systematically modifying the substitution patterns on the pyridine and piperidine rings to understand their impact on biological activity. nih.govnih.gov For instance, studies on 5-substituted pyridine analogues have been conducted to probe the steric influence of different groups on binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov
Rationale for Dedicated Academic Investigation of 5-Methyl-2-(piperidin-3-yl)pyridine
The specific chemical architecture of this compound presents a compelling case for dedicated academic investigation. The rationale for its study can be broken down into several key points:
Exploration of Structure-Activity Relationships: The compound serves as a valuable tool for probing the structure-activity relationships of molecules that interact with biological targets. By systematically varying the substituents on either the pyridine or piperidine ring, researchers can gain insights into the specific interactions that are important for a desired activity. The methyl group at the 5-position, for example, can be compared with other substituents to understand the impact of size and electronics at this position. nih.gov
Novel Scaffold for Library Synthesis: The this compound core can be used as a starting point for the synthesis of diverse chemical libraries. The secondary amine in the piperidine ring provides a convenient handle for further functionalization, allowing for the introduction of a wide range of chemical groups. nih.gov This is a common strategy in drug discovery to generate a large number of compounds for high-throughput screening.
Development of Synthetic Methodologies: The synthesis of this compound itself can be a subject of academic inquiry. Developing efficient and stereoselective methods for the synthesis of this and related compounds is an important goal in organic chemistry. This could involve the development of novel coupling reactions or hydrogenation methods for substituted pyridines. mdpi.com
Chemical Compound Data
The following tables provide a summary of the key chemical compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-piperidin-3-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10/h4-5,7,10,12H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIWDDNWYUWCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 2 Piperidin 3 Yl Pyridine and Analogues
Retrosynthetic Analysis Strategies for 5-Methyl-2-(piperidin-3-yl)pyridine
A retrosynthetic analysis of this compound reveals several logical disconnections to simplify the target molecule into readily available starting materials. The primary bond for disconnection is the C-C bond between the pyridine (B92270) and piperidine (B6355638) rings. This leads to two main retrosynthetic pathways:
Pathway A: Disconnection at the Pyridine-Piperidine C-C Bond
This strategy involves the formation of the key C-C bond as a late-stage transformation. The retrosynthetic disconnection suggests a coupling reaction between a 2-halo-5-methylpyridine (or an organometallic derivative) and a suitable 3-substituted piperidine. The piperidine moiety would typically be protected, for instance, with a Boc group, to prevent side reactions. This approach allows for the modular synthesis of analogues by varying either the pyridine or the piperidine precursor.
Pathway B: Construction of the Piperidine Ring from a Pyridine Precursor
An alternative strategy involves the partial reduction of a 2,5-disubstituted pyridine precursor. This approach starts with a molecule already containing the 5-methylpyridine core and a side chain at the 2-position that can be transformed into the piperidine ring. This could involve the reduction of a suitable pyridinium (B92312) salt or a related unsaturated nitrogen heterocycle. This method is particularly appealing for stereoselective syntheses where the chirality of the piperidine ring is introduced during the reduction step.
Classical Synthetic Routes to the Core Structure
Classical synthetic approaches to this compound and its core components have traditionally relied on multi-step sequences involving the synthesis of key intermediates followed by their transformation and coupling.
Multi-Step Synthesis Approaches
A common classical approach involves the separate synthesis of the 5-methylpyridine and the 3-substituted piperidine moieties, followed by their coupling. For instance, 2-chloro-5-methylpyridine (B98176) can be prepared from 2-hydroxy-5-methylpyridine (B17766), which in turn can be synthesized from propionaldehyde (B47417) and an acrylic compound through a series of reactions including cyclization and oxidation. google.com The piperidine component can be synthesized through various established methods, often involving the reduction of a corresponding pyridine or the cyclization of an acyclic precursor.
Key Intermediate Synthesis and Transformations
The synthesis of key intermediates is a cornerstone of classical approaches. For the pyridine part, 2-amino-5-methylpyridine (B29535) can be a versatile starting material. orgsyn.orggoogle.com This can be converted to the corresponding 2-hydroxy or 2-halo derivatives, which are suitable for coupling reactions. For example, 2-amino-5-methylpyridine can be converted to 2-hydroxy-5-methylpyridine via a diazotization reaction followed by hydrolysis. orgsyn.org The hydroxyl group can then be transformed into a better leaving group, such as a triflate, or converted to a halide. orgsyn.org
The synthesis of the piperidine intermediate often requires control of stereochemistry at the 3-position. Classical methods might involve the resolution of a racemic mixture or a diastereoselective synthesis.
Modern Synthetic Advancements
More recent synthetic methods have focused on improving efficiency, selectivity, and functional group tolerance, often through the use of catalysis.
Catalytic Approaches (e.g., Cross-Coupling Reactions)
Modern synthesis of molecules like this compound heavily relies on catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Negishi, or Stille couplings, are powerful tools for forming the C-C bond between the pyridine and piperidine rings. For example, a Negishi coupling could involve the reaction of a 2-halopyridine with an organozinc derivative of a protected piperidine. orgsyn.org These methods offer high yields and broad functional group compatibility.
Another catalytic approach is the direct C-H activation of the pyridine ring, which would allow for a more atom-economical synthesis by avoiding the pre-functionalization of the pyridine starting material.
Stereoselective Synthesis Methodologies
The development of stereoselective methods for the synthesis of substituted piperidines is a significant area of modern organic chemistry. iupac.org For the synthesis of enantiomerically enriched 3-substituted piperidines, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate has been reported. acs.org This process allows for the introduction of a substituent at the 3-position with high enantioselectivity. acs.org The resulting tetrahydropyridine (B1245486) can then be reduced to the corresponding piperidine. acs.org
Catalytic asymmetric hydrogenation is another powerful tool. For instance, a chiral ruthenium complex has been used for the asymmetric hydrogenation of a β-keto-γ-lactam to produce a chiral β-hydroxy-γ-lactam, which can serve as a precursor to stereochemically defined piperidines. researchgate.netnih.gov Such methodologies are crucial for the synthesis of specific stereoisomers of this compound, which may have distinct biological activities.
Flow Chemistry Applications in Synthesis of this compound
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of piperidine-containing compounds, including enhanced safety, improved reaction efficiency, and scalability. While specific literature on the flow synthesis of this compound is not abundant, established protocols for related structures highlight the potential of this technology.
A key challenge in synthesizing 2-substituted piperidines is achieving high regioselectivity and stereoselectivity. Flow chemistry has been successfully applied to address this. For instance, a continuous flow protocol for the synthesis of α-chiral piperidines has been developed using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, yielding various functionalized piperidines in over 80% yield and with greater than 90:10 diastereomeric ratio within minutes. acs.org This method's scalability and efficiency showcase its utility for producing drug precursors. acs.org Similarly, flow electrosynthesis provides a scalable and efficient route to 2-substituted N-methyl-d-piperidines. nih.gov This technique uses an anodic α-methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell, creating a key intermediate that can react with various carbon nucleophiles at the 2-position. nih.gov
Furthermore, the α-methylation of pyridines, a crucial step for forming the 5-methylpyridine portion of the target molecule, has been optimized under flow conditions. nih.gov By passing a pyridine derivative through a heated column packed with a catalyst like Raney® nickel, regioselective methylation can be achieved in a greener and more efficient manner than batch protocols. nih.govresearchgate.net These established flow methods provide a strong foundation for developing a continuous process for this compound, potentially by coupling a flow-based pyridine modification with a subsequent piperidine ring formation or functionalization step. nih.govorganic-chemistry.org
Table 1: Examples of Flow Chemistry in Pyridine and Piperidine Synthesis
| Reactants | Flow System Conditions | Product | Yield/Conversion | Reference |
|---|---|---|---|---|
| N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | Continuous flow reactor | α-Substituted piperidines | >80% | acs.org |
| N-formylpiperidine | Undivided microfluidic electrolysis cell, 6 A, 8.0 mL min-1 | N-formyl-2-methoxypiperidine | 82% | nih.gov |
| Pyridine, 1-Propanol (methyl source) | Stainless steel column packed with Raney® nickel, >180 °C, 0.1 mL/min | 2-Methylpyridine | 98% Conversion | nih.gov |
| 4-Phenylpyridine, 1-Propanol | Same as above | 2-Methyl-4-phenylpyridine | 97% Conversion | nih.gov |
Divergent and Parallel Synthesis of this compound Derivatives
Divergent and parallel synthesis strategies are powerful tools in medicinal chemistry for rapidly generating libraries of analogues from a common intermediate. These approaches are highly applicable to the this compound scaffold, allowing for systematic exploration of the structure-activity relationship (SAR).
A divergent approach begins with a central precursor which can be selectively functionalized at different positions to create a wide array of structurally distinct molecules. nih.govacs.org For instance, a key intermediate in the synthesis of this compound could be a protected version of the molecule, which can then undergo separate, controlled reactions to modify the pyridine ring, the piperidine ring, or both.
Parallel synthesis, on the other hand, involves subjecting a common starting material to a battery of different reagents in separate reaction vessels, often using automated equipment. nih.gov This allows for the efficient production of a large, structurally related library. For example, the core this compound could be amidated in parallel with a diverse set of carboxylic acids to generate a library of N-acyl derivatives on the piperidine ring. researchgate.net Similarly, a halogenated precursor, such as 2-chloro-5-methylpyridine, can be used in parallel cross-coupling reactions to introduce a variety of substituents onto the pyridine ring. youtube.com
Modifications on the Pyridine Ring
The 5-methylpyridine ring of the target compound offers several positions for chemical modification to generate analogues. A common strategy involves the synthesis of a 2-halo-5-methylpyridine intermediate, which serves as a versatile handle for various cross-coupling reactions. google.com For example, Suzuki, Stille, or Buchwald-Hartwig coupling reactions can be employed to introduce new aryl, heteroaryl, or alkyl groups at the 2-position, assuming the piperidine is introduced in a later step.
Another approach is the direct C-H functionalization of the pyridine ring, which avoids the need for pre-functionalized starting materials. While challenging, methods for the C-H addition of pyridines to olefins catalyzed by rare-earth metals have been developed, suggesting a potential route for introducing alkyl substituents. organic-chemistry.org Additionally, pyridine N-oxides can be used as precursors; treatment with Grignard reagents followed by deoxygenation can yield 2-substituted pyridines. organic-chemistry.org
The synthesis of highly substituted pyridines can also be achieved through cyclization reactions. A three-step procedure starting from enones can produce a diverse range of substituted pyridines. nih.gov Another modern approach involves the direct conversion of N-vinyl amides into pyridines by activation with trifluoromethanesulfonic anhydride, followed by annulation with a π-nucleophile like an alkyne or enol ether. organic-chemistry.org These methods could be adapted to construct the 5-methylpyridine ring with additional points of diversity.
Modifications on the Piperidine Ring (e.g., N-substitutions, ring substitutions)
The piperidine ring provides numerous opportunities for derivatization, most notably at the nitrogen atom. The secondary amine of this compound is a nucleophilic site readily amenable to a wide range of functionalization reactions.
N-Substitutions: Standard N-alkylation can be performed using alkyl halides in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net Reductive amination with various aldehydes or ketones is another highly effective method for introducing diverse alkyl groups onto the piperidine nitrogen. Amide bond formation (N-acylation) with acyl chlorides or carboxylic acids using coupling reagents (e.g., HATU, HOBt) allows for the synthesis of a vast array of amide derivatives. Urea and sulfonamide derivatives can also be readily prepared by reacting the piperidine with isocyanates and sulfonyl chlorides, respectively.
Ring Substitutions: Introducing substituents onto the carbon framework of the piperidine ring is more complex but achievable. One strategy involves starting with a pre-functionalized piperidine precursor. For example, a divergent synthesis of 3,5-dioxygenated piperidines has been described, which could be adapted to create analogues with hydroxyl or other groups on the piperidine ring. nih.govacs.org Intramolecular cyclization reactions, such as the radical-mediated cyclization of amino-aldehydes or the cyclization of 1,6-enynes, can also be used to construct polysubstituted piperidines from the outset. nih.gov
Table 2: Examples of N-Substitution Reactions for Piperidine Derivatives
| Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K2CO3, DMF, rt | N-Alkyl | researchgate.net |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, DCE | N-Alkyl | ajchem-a.com |
| N-Acylation | Carboxylic acid, HATU, DIPEA, DMF | N-Acyl (Amide) | nih.gov |
| N-Sulfonylation | Sulfonyl chloride, Et3N, CH2Cl2 | N-Sulfonyl (Sulfonamide) | nih.gov |
| Eschweiler-Clarke Reaction | Formic acid-d2, Formaldehyde, 85 °C | N-CH2D | nih.gov |
Linker Chemistry for Conjugates and Probes
The functional groups introduced onto the pyridine or piperidine rings can serve as attachment points for linkers, enabling the creation of conjugates and molecular probes. symeres.com Linker technology is crucial for developing complex molecules like antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and diagnostic agents. symeres.comnih.gov
A functional handle, such as an amino, carboxyl, or hydroxyl group, can be installed on either ring of the this compound scaffold. This handle can then be covalently attached to a linker. The choice of linker is critical and depends on the intended application. symeres.com
Cleavable Linkers: These are designed to release a payload (e.g., a drug) under specific physiological conditions. symeres.com Examples include:
Acid-sensitive linkers: Hydrazones or cis-aconityl linkers that cleave in the acidic environment of endosomes or lysosomes.
Enzyme-cleavable linkers: Peptide sequences (e.g., Val-Cit) that are substrates for specific enzymes like cathepsin B, which is often overexpressed in tumor cells.
Disulfide linkers: These are stable in the bloodstream but are cleaved by the high concentration of glutathione (B108866) inside cells. nih.gov
Non-cleavable Linkers: These form a stable connection between the scaffold and the payload. symeres.com In the context of ADCs, the payload is released after the entire antibody-linker-drug conjugate is internalized and degraded by lysosomes. symeres.com
Conjugation chemistry involves the specific and efficient formation of a covalent bond between the linker and the functional molecule. Common bioorthogonal reactions used for this purpose include the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), and reactions between maleimides and thiols. nih.gov For example, a derivative of this compound could be functionalized with an azide (B81097) group, allowing it to be "clicked" onto a payload or imaging agent that bears an alkyne-functionalized linker.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. researchgate.net For a molecule like 5-Methyl-2-(piperidin-3-yl)pyridine, with multiple protons and carbons in distinct chemical environments, a suite of one-dimensional and multi-dimensional NMR experiments is required for complete assignment and stereochemical analysis.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments resolve spectral overlap and reveal connectivity between nuclei, which is essential for assigning the complex spectra of substituted heterocyclic systems. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the spin systems of the piperidine (B6355638) ring protons and the protons on the pyridine (B92270) ring. For instance, the proton at C3 of the piperidine would show correlations to the adjacent protons at C2 and C4. Similarly, the aromatic protons on the pyridine ring would exhibit cross-peaks according to their coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. oxinst.com It is a highly sensitive method for assigning carbon signals based on their known proton assignments. oxinst.com Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts. Quaternary carbons, such as C5 and C2 of the pyridine ring, would be absent from this spectrum, aiding in their identification.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. oxinst.com Key HMBC correlations for this molecule would include:
Correlations from the methyl protons to carbons C5 and C4 of the pyridine ring.
Correlations between the piperidine protons (e.g., H2, H6) and the pyridine carbon C2, confirming the connectivity between the two rings.
Correlations from the pyridine proton H6 to carbons C2 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing critical information about the molecule's three-dimensional structure and conformation. ipb.ptresearchgate.net For this compound, NOESY (or its rotating-frame equivalent, ROESY) could be used to:
Determine the relative orientation of the pyridine and piperidine rings.
Elucidate the conformation of the piperidine ring (e.g., chair conformation) and the axial or equatorial position of the pyridine substituent. For instance, observing a NOE between the piperidine H3 and specific protons at C2 and C4 would help define the ring's puckering. acs.org
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| Pyridine Ring | ||||
| C2 | 165.0 | - | - | - |
| C3 | 123.0 | 7.40 (d) | C2, C4, C5 | H4, Piperidine H2/H4 |
| C4 | 137.5 | 7.65 (dd) | C2, C3, C5, C6, Methyl C | H3, H6, Methyl H |
| C5 | 132.0 | - | - | - |
| C6 | 148.5 | 8.30 (d) | C2, C4, C5 | H4, Piperidine H2 |
| Methyl-C | 18.0 | 2.35 (s) | C4, C5, C6 | Pyridine H4 |
| Piperidine Ring | ||||
| C2' | 53.0 | 3.10 (m), 2.70 (m) | Pyridine C2, C3; Piperidine C3', C4', C6' | H6', H3', Pyridine H6 |
| C3' | 38.0 | 3.30 (m) | Pyridine C2, C3; Piperidine C2', C4', C5' | H2', H4', H5' (axial/equatorial dependent) |
| C4' | 25.5 | 1.90 (m), 1.70 (m) | C2', C3', C5', C6' | H3', H5' |
| C5' | 24.5 | 1.80 (m), 1.60 (m) | C3', C4', C6' | H4', H6' |
| C6' | 46.0 | 3.20 (m), 2.80 (m) | C2', C4', C5' | H2', H5' |
| NH | - | 2.10 (br s) | C2', C6' | - |
Solid-State NMR Applications for this compound
While solution-state NMR reveals the structure of molecules in an isotropic environment, solid-state NMR (ssNMR) provides invaluable information about their structure, conformation, and packing in the solid phase. The most common technique, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is particularly useful.
For this compound, ¹³C CPMAS NMR could be employed to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would exhibit distinct ¹³C chemical shifts due to differences in their local electronic environments and intermolecular interactions. ssNMR can identify the presence of multiple polymorphs in a bulk sample.
Analyze Conformational Differences: The conformation of the molecule in the solid state may differ from that in solution. ssNMR can detect these differences. For example, the conformation of the piperidine ring and the torsion angle between the two rings might be fixed in the crystal lattice, leading to specific chemical shifts.
Study Molecular Packing: Ambiguous peak splittings or the appearance of unexpected resonances in ¹³C CPMAS spectra can often be explained by the presence of multiple, crystallographically distinct molecules in the asymmetric unit of the crystal, a phenomenon that can be clarified by combining ssNMR with X-ray diffraction data and computational chemistry. acs.org
Mass Spectrometry for Fragmentation Pathway Elucidation and High-Resolution Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the protonated molecule, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. nih.gov The fragmentation pattern serves as a structural fingerprint. For this compound ([M+H]⁺, C₁₁H₁₇N₂⁺, m/z 177.1386), the fragmentation pathways are expected to be influenced by the charge localization on the nitrogen atoms and the structure of the piperidine ring.
Based on studies of related piperidine-containing compounds, several key fragmentation pathways can be predicted wvu.edu:
Piperidine Ring Opening: A common pathway involves the cleavage of the C-C bonds within the piperidine ring. This can lead to the formation of stable iminium ions and the loss of neutral alkene fragments.
Loss of the Pyridine Moiety: Cleavage of the C-C bond connecting the two rings could occur, although this may be less favorable than ring opening.
Cleavage adjacent to the Piperidine Nitrogen: Fragmentation can be initiated at the bonds alpha to the piperidine nitrogen, leading to characteristic neutral losses.
Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺, m/z 177.1)**
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (m/z) | Proposed Fragmentation Pathway |
| 177.1 | 121.1 | 56.0 (Butene) | Alpha-cleavage followed by piperidine ring opening and rearrangement. |
| 177.1 | 107.1 | 70.0 (Cyclopentene) | Scission of the bond between the rings. |
| 177.1 | 94.1 | 83.0 (Piperidine) | Cleavage of the C2-C3' bond with charge retention on the pyridine moiety. |
| 177.1 | 84.1 | 93.0 (Methylpyridine) | Cleavage of the C2-C3' bond with charge retention on the piperidine moiety. |
Note: The fragmentation pathways and resulting m/z values are predictive and would require experimental verification.
Ion Mobility Mass Spectrometry for Conformational Insights
Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size and shape as they drift through a gas-filled cell under the influence of an electric field. nih.gov This separation provides a rotationally averaged collision cross-section (CCS), which is a measure of the ion's shape in the gas phase.
For this compound, IM-MS offers several unique analytical capabilities:
Separation of Isomers: Structural isomers, such as 5-Methyl-2-(piperidin-2-yl)pyridine and 5-Methyl-2-(piperidin-4-yl)pyridine, would likely have different CCS values and could be separated by ion mobility. For the related isomer 5-methyl-2-(piperidin-4-yl)pyridine, a predicted CCS value for the [M+H]⁺ ion is 140.7 Ų. uni.lu
Conformational Analysis: Different conformers of the same molecule (e.g., those with axial vs. equatorial substituents on the piperidine ring) can have distinct CCS values, potentially allowing for their separation and characterization in the gas phase. nih.gov
Chiral Analysis: If the compound is resolved into its (R) and (S) enantiomers, IM-MS can sometimes distinguish them, especially after derivatization with a chiral reagent.
X-ray Crystallography for Absolute Configuration and Molecular Packing
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice. nih.gov
A successful crystallographic analysis of this compound would provide:
Unambiguous Structural Confirmation: It would confirm the connectivity of the atoms and the constitution of the molecule.
Absolute Configuration: For a chiral sample that crystallizes in a non-centrosymmetric space group, the absolute stereochemistry (R or S configuration at the C3 position of the piperidine ring) can be determined unequivocally.
Detailed Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be obtained. This data would definitively describe the conformation of the piperidine ring (e.g., a chair conformation with specific puckering parameters) and the relative orientation of the two heterocyclic rings. nih.govresearchgate.net
Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal, identifying key non-covalent interactions such as hydrogen bonds (e.g., involving the piperidine N-H) and π–π stacking between pyridine rings, which govern the crystal's stability and physical properties. nih.gov
Table 3: Representative Data from a Hypothetical X-ray Crystallographic Analysis**
| Parameter | Hypothetical Value/Description |
| Chemical Formula | C₁₁H₁₆N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.5 Å, c = 11.2 Å, β = 98.5° |
| Z (Molecules per unit cell) | 4 |
| Piperidine Conformation | Chair |
| Pyridine-Piperidine Dihedral Angle | 75.8° |
| Key Hydrogen Bond | N(piperidine)-H···N(pyridine) of an adjacent molecule, 2.1 Å |
Note: This data is illustrative of typical parameters reported in a crystallographic study.
Compound Names
Single Crystal X-ray Diffraction Studies of this compound
As of the latest available literature, a specific single crystal X-ray diffraction study for this compound has not been publicly documented. However, analysis of closely related structures, such as substituted cyclopentanepyridinones and N-acyl-diphenylpiperidines, provides a strong basis for predicting its structural characteristics. researchgate.netacs.org Such a study on this compound would be expected to confirm the chair conformation of the piperidine ring, which is the most stable form for similar six-membered heterocyclic rings. wikipedia.org The analysis would also precisely define the spatial relationship and dihedral angle between the plane of the pyridine ring and the piperidine ring.
A hypothetical data table for such a study, based on typical values for organic molecules, would include the following parameters:
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or Pna2₁ | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Piperidine Conformation | Chair | Confirmation of the lowest energy conformation for the saturated ring. wikipedia.org |
| Pyridine-Piperidine Angle | Dihedral angle (°) | Describes the relative orientation of the two ring systems. |
| N-H Bond Position | Equatorial or Axial | Determines the orientation of the hydrogen on the piperidine nitrogen. wikipedia.org |
The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate how the molecules pack together in the solid state.
Co-crystallization with Biological Targets for Ligand-Target Interaction Analysis
To understand how a compound functions at a molecular level, co-crystallization with its biological target is a powerful technique. This involves forming a crystal of the compound bound to a protein and using X-ray diffraction to determine the structure of the complex. This reveals the precise binding mode and the specific interactions that are key to its activity.
A study on a series of 3-piperidinyl pyridine derivatives, closely related to this compound, successfully used this method to elucidate their interaction with the enzyme Cholesterol 24-hydroxylase (CH24H). acs.org The co-crystal structure revealed that the pyridine nitrogen atom of the ligand directly coordinates to the heme iron within the enzyme's active site. acs.org Furthermore, the analysis identified key amino acid residues that form a hydrophobic pocket, stabilizing the ligand through specific interactions. acs.org
The key interactions for a 3-piperidinyl pyridine derivative (compound 6 in the study) with the CH24H active site are summarized below. acs.org
| Interaction Type | Ligand Group Involved | Enzyme Residue(s) Involved | Significance |
| Heme Coordination | Pyridine Nitrogen | Heme Iron | The primary anchoring interaction for this class of inhibitors. acs.org |
| Hydrophobic Interaction | Phenyl group on Pyridine | Pocket under Helix F | Stabilizes the ligand within a non-polar region of the active site. acs.org |
| Hydrogen Bond Recruitment | Carbonyl Oxygen | Arg226, Phe80 | Induces a conformational change, creating a new hydrophobic pocket. acs.org |
| Hydrophobic Interaction | Cyclopropane Ring | Newly formed pocket | Provides additional binding affinity through van der Waals forces. acs.org |
This detailed structural information is invaluable for structure-based drug design, allowing for the rational modification of the compound to enhance potency and selectivity.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrations of chemical bonds. thermofisher.com These techniques are essential for identifying functional groups and gaining insight into the conformational properties of a molecule. While the full experimental spectra for this compound are not published, the expected vibrational modes can be reliably predicted based on extensive data from related pyridine and piperidine compounds. nih.govniscpr.res.inmdpi.com
The spectrum of this compound would be a composite of the vibrations from its three main components: the methyl-substituted pyridine ring, the piperidine ring, and the C-C bond linking them.
Expected Vibrational Assignments for this compound:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |
| 3450 - 3250 | N-H stretching | Piperidine | Medium / Weak |
| 3100 - 3000 | C-H stretching (aromatic) | Pyridine Ring | Medium / Strong |
| 2980 - 2850 | C-H stretching (aliphatic) | Piperidine, Methyl | Strong / Strong |
| 1610 - 1580 | C=C / C=N ring stretching | Pyridine Ring | Strong / Strong |
| 1480 - 1430 | C-H scissoring/bending | Piperidine, Methyl | Medium / Medium |
| 1250 - 1180 | C-N stretching | Piperidine, Pyridine | Medium-Strong / Medium |
| 1050 - 1000 | Pyridine ring breathing | Pyridine Ring | Weak / Strong |
| Below 900 | C-H out-of-plane bending | Pyridine Ring | Strong / Weak |
The N-H stretching vibration of the piperidine ring is expected in the 3450-3250 cm⁻¹ region. scispace.com Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while the more intense aliphatic C-H stretches from the piperidine and methyl groups would be observed in the 2980-2850 cm⁻¹ range. niscpr.res.in The characteristic pyridine ring stretching vibrations are found in the 1610-1430 cm⁻¹ region. mdpi.com A particularly strong band in the Raman spectrum is typically the symmetric "ring breathing" mode near 1000 cm⁻¹, which is characteristic of the pyridine ring. mdpi.com Analysis of these vibrational modes can also provide information on the conformation, as changes in geometry can cause shifts in vibrational frequencies. researchgate.net
Computational Chemistry and Molecular Modeling of 5 Methyl 2 Piperidin 3 Yl Pyridine
Molecular Dynamics Simulations:
Ligand-Target Binding Dynamics:Given its potential as a nicotinic acetylcholine (B1216132) receptor agonist, molecular dynamics simulations of this compound in complex with its biological target would be invaluable for elucidating the specific binding modes, key intermolecular interactions, and the overall stability of the ligand-receptor complex.
Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.
Docking Studies and Binding Pose Prediction for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Methyl-2-(piperidin-3-yl)pyridine, docking studies are instrumental in elucidating its potential interactions with biological targets at an atomic level. Given its structural similarity to known nicotinic agonists, a primary biological target for this compound is the nicotinic acetylcholine receptor (nAChR). nih.govnih.gov These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems. nih.govresearchgate.net
Docking simulations of this compound into the agonist binding site of nAChR subtypes, such as the α4β2 or α7 receptor, can predict the binding conformation and estimate the binding affinity. The binding site of nAChRs is located at the interface between subunits and is characterized by a "box" of aromatic amino acid residues (e.g., Tyrosine, Tryptophan). nih.gov
The predicted binding pose for this compound would likely involve key interactions:
Cation-π Interactions: The protonated nitrogen atom in the piperidine (B6355638) ring is crucial for a strong cation-π interaction with the electron-rich faces of the aromatic residues in the nAChR binding site. nih.gov This is a hallmark interaction for nicotinic ligands.
Hydrogen Bonding: The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donor residues within the binding pocket.
The output of a docking study includes the binding energy score, which provides a quantitative estimate of the binding affinity, and the root-mean-square deviation (RMSD) to validate the docking protocol's accuracy. nih.gov These predictions are crucial for understanding the structural basis of the molecule's activity and for guiding the design of new derivatives with improved affinity or selectivity for specific nAChR subtypes.
Below is a hypothetical data table illustrating typical results from a docking study of this compound against different nAChR subtypes.
| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| α4β2 nAChR | -8.5 | TrpB, TyrA, TyrC1, TyrC2 | Cation-π, Hydrogen Bond |
| α7 nAChR | -7.9 | TrpB, TyrA, TyrC1, TyrC2 | Cation-π, Van der Waals |
| α3β4 nAChR | -7.2 | TrpB, TyrA, TyrC1 | Cation-π |
Note: This data is illustrative and intended to represent typical outputs of a molecular docking simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. chemrevlett.com For derivatives of this compound, QSAR models can be developed to predict their binding affinity for targets like nAChRs and to guide the synthesis of new, more potent compounds. nih.govnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of this compound derivatives, a wide range of descriptors can be calculated.
Types of Descriptors:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings), topological indices (e.g., connectivity indices), and physicochemical properties like logP (lipophilicity) and molar refractivity (MR). nih.gov
3D Descriptors: Calculated from the 3D conformation of the molecule, these include steric, electrostatic, and hydrophobic fields. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize these 3D fields. nih.govacs.org CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. acs.org Other 3D descriptors include Weighted Holistic Invariant Molecular (WHIM) indices. nih.gov
Descriptor Selection: Since a large number of descriptors can be calculated, a crucial step is to select a subset that is most relevant to the biological activity, avoiding issues of overfitting and chance correlation. Common selection methodologies include:
Stepwise Regression: Descriptors are sequentially added to or removed from the model to find the optimal set.
Genetic Algorithms: These employ principles of evolution to "evolve" a population of models and select the fittest one based on statistical criteria.
Principal Component Analysis (PCA): A dimensionality reduction technique used to transform a large set of correlated descriptors into a smaller set of uncorrelated variables (principal components).
Once relevant descriptors are selected, a mathematical model is developed to correlate them with the biological activity (e.g., pIC50 or pKi).
Model Development Techniques:
Multiple Linear Regression (MLR): This method generates a simple linear equation relating the activity to the selected descriptors. nih.govnih.gov It is one of the most common techniques used in classical Hansch analysis. nih.govnih.gov
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and they are correlated. It is the standard method used in 3D-QSAR techniques like CoMFA and CoMSIA. researchgate.netacs.org
Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest can be used to build non-linear QSAR models. nih.gov
Model Validation: Validation is a critical step to ensure that the developed QSAR model is robust, stable, and has predictive power. It is not merely a measure of how well the model fits the training data.
Key Validation Metrics:
Coefficient of Determination (R²): A measure of the goodness-of-fit for the training set. Values closer to 1.0 indicate a better fit. chemrevlett.com
Leave-One-Out Cross-Validation (Q² or q²): An internal validation technique where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. A high q² (typically > 0.5) indicates good internal predictivity. nih.govacs.org
External Validation (r²_pred): The most rigorous test of a model's predictive power. The model built using the training set is used to predict the activities of an external test set of compounds that were not used in model development. A high predictive R² (r²_pred > 0.6) demonstrates the model's ability to generalize to new chemical entities. nih.govresearchgate.net
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. Low R² and Q² values for the scrambled models confirm that the original model is not due to a chance correlation. nih.gov
Applicability Domain (AD): This defines the chemical space of the training set. Predictions for new compounds that fall outside this domain are considered unreliable. The Williams plot is a common graphical method for assessing the AD. researchgate.net
A typical QSAR validation summary table might look as follows:
| Parameter | Value | Description |
| R² | 0.928 | Goodness-of-fit for the training set data. acs.org |
| Q² (LOO) | 0.692 | Internal predictive ability of the model. acs.org |
| r²_pred | 0.614 | Predictive ability on an external test set. acs.org |
| Number of Components | 3 | Optimal number of PLS components. acs.org |
Note: This data is based on a representative CoMFA model for nAChR ligands and serves as an example of typical validation parameters. acs.org
Chemical Reactivity and Transformation Studies of 5 Methyl 2 Piperidin 3 Yl Pyridine
Reactions at the Pyridine (B92270) Moiety
The pyridine ring, an aromatic heterocycle, is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methyl group at the 5-position and the piperidinyl group at the 2-position influences its reactivity.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution on the pyridine ring is a challenging transformation that typically requires harsh reaction conditions. The nitrogen atom deactivates the ring towards electrophilic attack, and the substitution that does occur is generally directed to the 3- and 5-positions. quora.comquora.com In the case of 5-Methyl-2-(piperidin-3-yl)pyridine, the existing methyl group at the 5-position would further influence the regioselectivity of incoming electrophiles.
The electron-donating methyl group tends to direct incoming electrophiles to the positions ortho and para to it. However, in the pyridine ring, the positions ortho and para to the nitrogen (C2, C4, C6) are already deactivated. quora.com Therefore, electrophilic attack is most likely to occur at the C3 position, which is meta to the nitrogen and ortho to the activating methyl group. The piperidinyl group at the C2 position also influences the substitution pattern, primarily through steric hindrance.
| Position | Electronic Effect of Nitrogen | Electronic Effect of Methyl Group | Steric Hindrance from Piperidinyl Group | Predicted Outcome |
|---|---|---|---|---|
| C3 | Meta (less deactivated) | Ortho (activated) | Low | Most favored position |
| C4 | Para (deactivated) | Meta (less activated) | Low | Less favored |
| C6 | Ortho (deactivated) | Meta (less activated) | High | Least favored |
Nucleophilic Attack on the Pyridine Ring
In contrast to electrophilic substitution, the pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. stackexchange.comvaia.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate (a Meisenheimer-like complex). stackexchange.com For this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be expected to occur at the 4- and 6-positions.
The presence of a nitro group, for example, at the 3-position of a pyridine ring can facilitate nucleophilic aromatic substitution at the 2-position by a nucleophile like piperazine. nih.gov While this compound does not have a nitro group, this illustrates the principle of activating the pyridine ring towards nucleophilic attack.
Oxidation and Reduction Reactions
The methyl group on the pyridine ring can be oxidized to a carboxylic acid. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid yields nicotinic acid. wikipedia.org Similarly, the methyl group of this compound could potentially be oxidized to form the corresponding carboxylic acid derivative under suitable oxidizing conditions.
The pyridine ring itself can be reduced to a piperidine (B6355638) ring. clockss.org This is often achieved through catalytic hydrogenation over catalysts like platinum oxide or Raney nickel. clockss.org In the case of this compound, reduction of the pyridine ring would lead to a substituted bis-piperidine system. The use of samarium diiodide in the presence of water has also been shown to be an effective method for the reduction of pyridine and its derivatives to piperidines under mild conditions. clockss.org
Reactions at the Piperidine Moiety
The piperidine ring is a saturated heterocycle and its reactivity is primarily centered around the secondary amine nitrogen and the C-H bonds of the ring.
N-Alkylation and Acylation Reactions
The secondary amine of the piperidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides, and the reaction can be promoted by a base to neutralize the resulting hydrohalic acid. researchgate.net For example, piperidine can be N-alkylated with various alkyl bromides or iodides. researchgate.net
N-acylation can be carried out using acyl chlorides or anhydrides. For instance, N-(piperidin-3-yl)acetamide is a known compound where the piperidine nitrogen has been acylated with an acetyl group. nih.gov These reactions provide a straightforward method to introduce a wide variety of substituents onto the piperidine nitrogen of this compound.
| Reaction Type | Reagent | General Product |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | N-Alkylpiperidine |
| N-Acylation | Acyl chloride (e.g., R-COCl) or Anhydride (e.g., (R-CO)2O) | N-Acylpiperidine |
Stereoselective Functionalization of the Piperidine Ring
The stereoselective functionalization of the piperidine ring is a significant area of research due to the prevalence of chiral piperidine motifs in pharmaceuticals. acs.orgrsc.org Direct C-H functionalization of the piperidine ring is challenging due to the similar reactivity of the various C-H bonds. However, strategies have been developed to achieve site-selective and stereoselective functionalization. d-nb.infonih.govresearchgate.net
For 3-substituted piperidines, indirect methods are often employed. One such approach involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by reductive ring-opening of the cyclopropane. d-nb.infonih.govresearchgate.net This allows for the stereoselective introduction of substituents at the C3 position. While this method applies to the synthesis of chiral 3-substituted piperidines, similar principles could be adapted for the further functionalization of the existing piperidine ring in this compound, assuming a suitable precursor.
Another strategy involves the use of chiral catalysts in reactions such as rhodium-catalyzed C-H insertions of donor/acceptor carbenes. d-nb.infonih.govresearchgate.net The choice of catalyst and the protecting group on the piperidine nitrogen can control the regioselectivity of the functionalization, directing it to the C2, C3, or C4 positions. d-nb.infonih.govresearchgate.net
Ring-Opening and Ring-Expansion Reactions
There are no observed or reported instances of ring-opening or ring-expansion reactions for this compound in the reviewed scientific literature. The stability of the pyridine and piperidine rings under typical laboratory conditions suggests that such transformations would require specific and potentially harsh reagents or catalytic systems that have not been documented for this particular molecule. While related heterocyclic systems can undergo such changes, for example, through rearrangements of activated intermediates, no such studies have been extended to this compound.
Table 1: Ring-Opening and Ring-Expansion Reaction Data for this compound
| Reaction Type | Reagents and Conditions | Products | Yield (%) | Reference |
| Ring-Opening | Not Reported | Not Reported | Not Reported | Not Applicable |
| Ring-Expansion | Not Reported | Not Reported | Not Reported | Not Applicable |
Transformations Involving the Methyl Group
Investigations into the specific chemical transformations of the methyl group at the 5-position of the pyridine ring in this compound have not been reported. Generally, methyl groups on pyridine rings (picolines) can undergo a range of reactions, including oxidation to carboxylic acids, halogenation, or condensation reactions after deprotonation. However, no studies have been published that document the application of these transformations to this compound. The reactivity of this specific methyl group remains an uncharacterized aspect of the compound's chemistry.
Table 2: Methyl Group Transformation Data for this compound
| Transformation Type | Reagents and Conditions | Products | Yield (%) | Reference |
| Oxidation | Not Reported | Not Reported | Not Reported | Not Applicable |
| Halogenation | Not Reported | Not Reported | Not Reported | Not Applicable |
| Deprotonation/Condensation | Not Reported | Not Reported | Not Reported | Not Applicable |
Photochemical Reactivity of this compound
The photochemical behavior of this compound is not documented in the scientific literature. The study of photoreactions in pyridine derivatives often reveals complex pathways, including isomerizations and substitutions. For instance, the photochemistry of simple picolines (methylpyridines) has been shown to yield various isomers and substitution products depending on the reaction conditions. rsc.orgacs.org However, there is no available data on the specific photochemical reactions, quantum yields, or photoproducts of this compound upon irradiation with UV or visible light. The influence of the piperidin-3-yl substituent on the excited state chemistry of the 5-methylpyridine core has not been explored.
Table 3: Photochemical Reactivity Data for this compound
| Reaction Condition | Wavelength (nm) | Products | Quantum Yield | Reference |
| Not Reported | Not Reported | Not Reported | Not Reported | Not Applicable |
Biological Activity and Mechanistic Investigations of 5 Methyl 2 Piperidin 3 Yl Pyridine Excluding Clinical/safety/dosage
Target Identification and Validation in In Vitro Systems
Extensive literature searches did not yield specific data on the in vitro target identification and validation for the chemical compound 5-Methyl-2-(piperidin-3-yl)pyridine. While research exists on various substituted pyridine (B92270) and piperidine (B6355638) derivatives, information directly pertaining to the receptor binding affinity, selectivity, enzyme interaction, or protein-ligand mapping of this compound is not publicly available.
Receptor Binding Assays (Affinity and Selectivity Profiling)
No studies detailing receptor binding assays for this compound were identified. Consequently, there is no available data on its affinity (Kd or Ki values) or selectivity for any specific biological receptors.
Enzyme Inhibition/Activation Studies (Kinetic Analysis)
There is no publicly available research on the effects of this compound on enzyme activity. Therefore, data regarding its potential inhibitory or activatory properties, including kinetic analyses such as IC50 or Km values, is absent from the scientific literature.
Protein-Ligand Interaction Mapping (e.g., SPR, ITC)
No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the direct interaction between this compound and specific protein targets have been reported. As a result, there is no data on the thermodynamics or kinetics of its binding to any protein.
Cellular Pathway Modulation Studies
Consistent with the lack of target identification, there is no information available in the scientific literature regarding the effects of this compound on cellular pathways.
Signal Transduction Cascade Analysis
No research has been published that analyzes the impact of this compound on any intracellular signal transduction cascades.
Gene Expression and Proteomic Profiling
There are no available studies on the effects of this compound on gene expression or the cellular proteome.
Structure-Activity Relationship (SAR) Elucidation for Biological Mechanisms
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For this compound, understanding these relationships is key to unraveling its biological mechanisms.
The rational design of analogues is a systematic approach to probe the SAR of a lead compound. This involves making specific modifications to the molecular structure and assessing the impact on biological activity. For this compound, several strategies can be employed to design analogues for SAR probing. These strategies often draw inspiration from studies on structurally related compounds. nih.govnih.govresearchgate.net
One common approach is the modification of the pyridine ring. The introduction of various substituents at different positions can provide insights into the electronic and steric requirements for activity. For instance, studies on other pyridine derivatives have shown that the position and nature of substituents, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, can significantly influence their antiproliferative activity. nih.gov
Another key area for modification is the piperidine ring. Altering the substitution pattern on the piperidine can affect the compound's interaction with its biological target. For example, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, substitution at the 5th position of a tetrahydronaphthalen-2-yl)methyl group with a hydroxyl group led to excellent binding affinities for the µ-opioid receptor. nih.gov
Furthermore, the exploration of bioisosteric replacements for either the pyridine or piperidine ring can lead to the discovery of novel scaffolds with improved properties. This involves replacing a functional group with another that has similar physical or chemical properties, which can lead to enhanced activity or a better side-effect profile.
To illustrate the process of rational design for SAR probing, a hypothetical table of analogues for this compound and their expected impact on a specific biological activity (e.g., receptor binding affinity) is presented below. This table is based on principles from studies on related compounds.
| Analogue | Modification | Rationale for Design | Expected Impact on Activity |
| Analogue 1 | Addition of a hydroxyl group to the piperidine ring | To explore the role of hydrogen bonding interactions | Potentially increased binding affinity |
| Analogue 2 | Replacement of the methyl group on the pyridine ring with a trifluoromethyl group | To investigate the effect of electron-withdrawing groups | May alter selectivity or potency |
| Analogue 3 | N-methylation of the piperidine nitrogen | To assess the importance of the secondary amine for activity | Could decrease or abolish activity if the N-H is crucial for binding |
| Analogue 4 | Introduction of a phenyl group at position 6 of the pyridine ring | Based on observations that this modification can be critical for activity in other pyridinyl guanidines | Potential for significantly enhanced potency |
This table is illustrative and based on established principles of medicinal chemistry and SAR studies of related pyridine and piperidine compounds.
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. A molecule must adopt a specific conformation to bind effectively to its biological target. Conformational analysis, therefore, plays a vital role in understanding the SAR of this compound.
The piperidine ring in this compound can exist in different chair and boat conformations. The relative orientation of the pyridine ring with respect to the piperidine ring is also crucial. These conformational preferences can be influenced by substituents on either ring. For example, in a series of 5-HT1A receptor agonists, the introduction of a fluorine atom at the C-4 position of the piperidine ring was found to be the most favorable modification for improving oral activity, likely due to its influence on the conformation of the pharmacophore. nih.gov
Computational methods, such as molecular modeling and quantum mechanics calculations, are often employed to predict the preferred conformations of a molecule and to understand how these conformations might interact with a target receptor. These in silico studies can guide the design of new analogues with restricted conformations to test hypotheses about the bioactive conformation. For instance, creating rigid analogues where the rotational freedom between the pyridine and piperidine rings is limited can help to lock the molecule in a potentially more active conformation.
In Vivo Pharmacological Studies in Animal Models (Focus on Mechanism)
In vivo studies in animal models are essential for understanding the pharmacological effects of a compound in a living organism and for elucidating its mechanism of action. For this compound, such studies would focus on receptor occupancy, biomarker analysis, and behavioral phenotyping.
Receptor occupancy studies are used to determine the extent to which a compound binds to its target receptor in the brain at different doses. This information is crucial for correlating the compound's concentration in the brain with its pharmacological effects. A common technique for these studies is the use of radiolabeled ligands.
For a compound like this compound, a radiolabeled version (e.g., with tritium (B154650) [3H] or carbon-11 (B1219553) [11C]) could be synthesized. This radioligand would then be administered to animals, and the amount of radioactivity in different brain regions would be measured. To determine the specific binding to the target receptor, a separate group of animals would be pre-treated with a high dose of a non-radiolabeled, selective ligand for the same receptor to block the specific binding sites. The difference in radioactivity between the two groups provides a measure of specific receptor occupancy.
Studies on related compounds, such as the mGlu5 receptor antagonist MTEP, have successfully used this approach to quantify receptor occupancy in the brains of rats and mice, demonstrating dose-dependent binding. nih.govnih.gov
A hypothetical data table illustrating the results of a receptor occupancy study for this compound is shown below, based on methodologies from studies on analogous compounds.
| Dose of this compound (mg/kg) | Receptor Occupancy in Forebrain (%) |
| 1 | 25 |
| 3 | 50 |
| 10 | 80 |
| 30 | 95 |
This table is illustrative and based on typical results from in vivo receptor occupancy studies. nih.govnih.gov
Mechanistic biomarkers are measurable indicators of a biological process that is modulated by the compound of interest. Analyzing these biomarkers in animal tissues can provide evidence for the compound's mechanism of action.
If this compound is hypothesized to act on a specific signaling pathway, the levels of key proteins or second messengers in that pathway can be measured in brain tissue samples from treated animals. For example, if the compound is an antagonist of a G-protein coupled receptor, one could measure changes in the levels of downstream effectors like cyclic AMP (cAMP) or phosphorylated proteins.
For instance, studies on mGluR5 antagonists have examined their effects on phosphoinositide hydrolysis, a downstream signaling event of mGluR5 activation. nih.gov Similarly, if this compound were to target a kinase like MSK1, researchers could measure the phosphorylation of its substrates, such as the transcription factor NF-kB, in relevant tissues. mdpi.com
Animal behavioral models are used to assess the functional consequences of a compound's pharmacological activity and to link its mechanism of action to a specific behavioral outcome. The choice of behavioral model depends on the hypothesized therapeutic application of the compound.
For example, if this compound is being investigated for its potential as an anxiolytic, it could be tested in models such as the elevated plus-maze, light-dark box, or fear-potentiated startle test. The mGlu5 receptor antagonist MTEP has been shown to have anxiolytic-like effects in the fear-potentiated startle and Geller-Seifter conflict models in rats. nih.govmerckmillipore.com
If the compound is being explored for its effects on cognition, models such as the Morris water maze for spatial learning and memory, or the novel object recognition test for recognition memory, would be appropriate. The mGluR5 antagonist MPEP has been shown to affect conditioned behavioral responses to nicotine, suggesting a role in learning and memory processes related to addiction. nih.gov
The results from these behavioral studies, when combined with receptor occupancy and biomarker data, can provide a comprehensive understanding of the in vivo mechanism of action of this compound.
Applications of 5 Methyl 2 Piperidin 3 Yl Pyridine As a Research Tool and Chemical Probe
Development of Fluorescent Probes for Biological Target Visualization
The development of fluorescent probes is a cornerstone of modern biological research, enabling the visualization and tracking of specific biomolecules within complex cellular environments. The 5-Methyl-2-(piperidin-3-yl)pyridine scaffold, while not inherently fluorescent, provides a platform for the attachment of fluorophores. The secondary amine of the piperidine (B6355638) ring and the aromatic pyridine (B92270) ring are amenable to chemical modification, allowing for the covalent linkage of various fluorescent dyes.
The design of such probes involves linking the this compound moiety, which can be tailored to bind to a specific biological target, with a suitable fluorophore. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. For instance, derivatives of 4-(dimethylamino)phthalic acid or cyanine (B1664457) dyes like Cy5 can be incorporated to generate probes that emit in the green to near-infrared regions of the spectrum. nih.govunito.itresearchgate.net
The resulting fluorescently labeled ligands can be used in a variety of fluorescence-based techniques, including flow cytometry, confocal microscopy, and live-cell imaging, to study the localization and dynamics of their target proteins. nih.govunito.it For example, fluorescent ligands based on a spiro[isobenzofuran-piperidine] scaffold have been successfully used to visualize sigma receptors in cancer cell lines. nih.govunito.it While no specific fluorescent probes derived directly from this compound are prominently featured in the reviewed literature, the principles of probe design and application from analogous structures are directly transferable.
Table 1: Examples of Fluorophores and their Potential for Conjugation
| Fluorophore Class | Excitation (nm) | Emission (nm) | Potential Attachment Site on Scaffold |
| 4-(Dimethylamino)phthalimide | ~420 | ~530 | Piperidine Nitrogen |
| Cyanine 5 (Cy5) | ~650 | ~670 | Piperidine Nitrogen or functionalized pyridine ring |
| Fluorescein | ~494 | ~518 | Piperidine Nitrogen |
| Rhodamine | ~550 | ~573 | Piperidine Nitrogen |
This table is illustrative and based on the general principles of fluorescent probe development.
Use as a Chemical Scaffold for Ligand Design in Academic Research
The this compound structure serves as a valuable chemical scaffold in academic and industrial research for the design of novel ligands targeting a variety of biological macromolecules. researchgate.netnih.govnih.govresearchgate.net The piperidine and pyridine rings offer distinct opportunities for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of binding affinity, selectivity, and pharmacokinetic properties. acs.orgacs.org
The methyl group on the pyridine ring and the stereochemistry of the piperidine ring can significantly influence the biological activity of derivatives. For example, in the development of inhibitors for salt-inducible kinases (SIKs), the introduction of a methyl group on a pyridine ring led to a gain in potency. acs.orgacs.org Furthermore, the replacement of a pyrrolidine (B122466) ring with a piperidine ring in a similar scaffold resulted in a threefold increase in activity against SIK2. acs.orgacs.org
The versatility of the this compound scaffold allows for its use in fragment-based drug discovery and scaffold hopping approaches. acs.orgacs.orgresearchgate.net Researchers can systematically modify the scaffold by introducing different substituents at various positions to create libraries of compounds for high-throughput screening. This approach has been successful in identifying potent inhibitors for a range of targets, including kinases and G-protein coupled receptors. acs.orgacs.orgnih.gov
Table 2: Potential Modifications of the this compound Scaffold and their Rationale in Ligand Design
| Modification Site | Potential Modification | Rationale |
| Piperidine Nitrogen | Alkylation, Acylation, Arylation | Explore interactions with hydrophobic pockets, introduce additional binding motifs. |
| Pyridine Ring | Substitution with halogens, alkyl, or aryl groups | Modulate electronic properties, improve binding affinity and selectivity. |
| Piperidine Ring | Introduction of substituents | Control stereochemistry, enhance target engagement. |
This table outlines general strategies in medicinal chemistry that can be applied to the specified scaffold.
Application in Affinity Chromatography for Target Isolation
Affinity chromatography is a powerful technique for the purification of a specific biomolecule from a complex mixture. This method relies on the specific, reversible interaction between the target molecule and a ligand that is immobilized on a solid support (the affinity matrix). The this compound scaffold can be adapted for this purpose by chemically modifying it to allow for its covalent attachment to a chromatography resin.
The secondary amine of the piperidine ring is a common site for such modifications. It can be functionalized with a linker arm that contains a reactive group, such as a carboxylic acid, an amine, or an activated ester. This linker-modified ligand can then be coupled to a pre-activated chromatography matrix, for example, NHS-activated sepharose or agarose (B213101) beads.
Once the affinity matrix is prepared, a cell lysate or other biological sample containing the target protein is passed through the column. The target protein will bind to the immobilized ligand, while other molecules will pass through. After washing the column to remove non-specifically bound proteins, the target protein can be eluted by changing the buffer conditions, for instance, by altering the pH or by adding a high concentration of a competing soluble ligand. While specific examples of this compound being used in affinity chromatography are not detailed in the available literature, the principles are well-established for other small molecule ligands.
Precursor for Radioligand Synthesis for PET/SPECT Imaging Research (Non-Clinical)
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that utilize radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. The this compound scaffold is a promising precursor for the synthesis of such radioligands for non-clinical research applications. nih.govbiorxiv.orgradiologykey.comresearchgate.netresearchgate.net
The synthesis of a PET radioligand typically involves the incorporation of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecule of interest. The pyridine and piperidine rings of the this compound scaffold offer several positions that can be labeled with these isotopes.
For example, a fluorine-18 atom can be introduced onto the pyridine ring via nucleophilic aromatic substitution on a suitable precursor, such as a nitro- or halo-substituted derivative. nih.govbiorxiv.orgresearchgate.netresearchgate.net A recent study described the synthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, a close analog of the title compound, for imaging voltage-gated potassium channels. nih.govbiorxiv.orgresearchgate.netresearchgate.net This demonstrates the feasibility of radiolabeling the 5-methyl-pyridine core. The piperidine nitrogen can also be a site for radiolabeling, for instance, through N-alkylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
The resulting radioligands can be used in preclinical imaging studies in animal models to investigate the distribution and density of their target receptors or enzymes in the brain and other organs. This information is invaluable for understanding disease mechanisms and for the development of new therapeutic agents.
Table 3: Potential Radiosynthesis Strategies for this compound Derivatives
| Radionuclide | Labeling Position | Precursor | Labeling Reagent |
| ¹⁸F | Pyridine Ring (e.g., position 3) | Nitro- or Bromo-substituted precursor | [¹⁸F]Fluoride |
| ¹¹C | Piperidine Nitrogen | Desmethyl precursor | [¹¹C]Methyl triflate or [¹¹C]Methyl iodide |
| ⁹⁹ᵐTc | Chelated to a functionalized derivative | Precursor with a chelating moiety | fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ |
This table illustrates potential radiosynthesis routes based on established radiochemical methods for similar structures. nih.gov
Future Directions and Challenges in Academic Research on 5 Methyl 2 Piperidin 3 Yl Pyridine
Unexplored Synthetic Avenues
The synthesis of 5-Methyl-2-(piperidin-3-yl)pyridine and its derivatives has traditionally relied on established methods. However, the pursuit of more efficient, stereoselective, and environmentally benign synthetic routes presents a significant area for future research.
A primary challenge lies in the development of novel catalytic systems for the asymmetric synthesis of the chiral piperidine (B6355638) ring. While methods for the hydrogenation of pyridine (B92270) precursors exist, achieving high enantioselectivity for 3-substituted piperidines remains a hurdle. nih.gov Future research could focus on the design and application of novel transition-metal catalysts or organocatalysts to afford specific stereoisomers of this compound. nih.gov
Another avenue for exploration is the use of flow chemistry for the synthesis of this compound and its analogs. Flow chemistry offers advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch processes. This could be particularly beneficial for reactions involving hazardous reagents or intermediates.
Emerging Biological Targets and Pathways for Investigation
While derivatives of this compound have been investigated for their activity at certain receptors, a vast landscape of biological targets remains to be explored. The structural motifs present in this scaffold—a pyridine ring and a piperidine ring—are common in a wide range of bioactive compounds, suggesting its potential to interact with diverse biological systems. nih.gov
Future research should aim to screen this compound and its derivatives against a broader array of biological targets. This could include G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in various diseases. For instance, given the prevalence of the piperidine moiety in central nervous system (CNS) active drugs, exploring targets related to neurodegenerative diseases like Alzheimer's and Parkinson's could be a fruitful area of investigation. nih.govresearchgate.net
Moreover, understanding the downstream signaling pathways affected by the binding of these compounds to their targets is crucial. This involves moving beyond simple binding assays to more complex cell-based and in vivo studies to elucidate the functional consequences of target engagement. Investigating the polypharmacology of these compounds—their ability to interact with multiple targets—could also reveal novel therapeutic opportunities or potential side effects.
Recent studies have highlighted the potential of pyridine derivatives in managing diabetes mellitus by targeting enzymes like α-amylase and α-glucosidase, or by acting as glucagon-like peptide-1 (GLP-1) receptor agonists. researchgate.netjchemrev.com This opens up the possibility of designing and synthesizing novel this compound derivatives as potential anti-diabetic agents.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is becoming increasingly vital in modern drug discovery and chemical biology. For this compound, this integrated approach holds immense promise for accelerating research and overcoming existing challenges.
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinities of novel derivatives to specific targets, thereby guiding synthetic efforts. nih.govresearchgate.net These computational tools can help prioritize which compounds to synthesize and test, saving time and resources. For example, 3D-QSAR models can provide insights into the structural features required for optimal biological activity. nih.gov
Molecular dynamics (MD) simulations can offer a dynamic view of how this compound and its analogs interact with their biological targets at an atomic level. nih.gov This can reveal key binding interactions, conformational changes, and the role of solvent molecules, providing a deeper understanding of the mechanism of action. Computational studies can also predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, helping to identify potential liabilities early in the discovery process. researchgate.netjneonatalsurg.com
The experimental validation of these computational predictions is paramount. High-throughput screening (HTS) can be used to test large libraries of compounds against various targets, while advanced spectroscopic techniques can be used to characterize the binding interactions in detail. Cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structures of compound-target complexes, offering invaluable insights for structure-based drug design.
Development of Novel Research Tools Based on the this compound Scaffold
Beyond its potential as a therapeutic agent, the this compound scaffold can be utilized to create novel research tools for chemical biology. These tools can help to probe biological systems, identify new targets, and elucidate the mechanisms of disease.
One exciting area is the development of chemical probes based on this scaffold. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to a this compound derivative with known biological activity, researchers can create tools to visualize the localization of the target in cells or to isolate and identify the target protein from complex biological mixtures. mdpi.com
Furthermore, photoaffinity labeling probes can be designed by incorporating a photoreactive group into the structure. Upon photoactivation, these probes can form a covalent bond with their target, allowing for its unambiguous identification.
The development of specific inhibitors or modulators for enzymes or receptors based on the this compound scaffold can also provide valuable tools for studying the function of these proteins in health and disease. These tool compounds can be used to dissect complex signaling pathways and to validate new drug targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Methyl-2-(piperidin-3-yl)pyridine?
- Answer : Common routes include Negishi cross-coupling for pyridine derivatives, as demonstrated for 5-methyl-2,2'-bipyridine via triflate intermediates and organozinc reagents under palladium catalysis . For stereochemical control, diastereoselective synthesis using chiral auxiliaries or optimized reaction conditions (e.g., temperature, solvent polarity) can improve yields and selectivity . Key steps often involve protecting group strategies for the piperidine moiety to prevent undesired side reactions.
Q. What safety protocols are critical when handling this compound?
- Answer :
- Personal Protection : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Avoid dust inhalation via fume hoods or respirators .
- Environmental Controls : Prevent spills from entering drains; collect waste in sealed containers for professional disposal .
- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for first-aid specifics .
Q. Which analytical techniques are suitable for characterizing this compound?
- Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify piperidine and pyridine ring substituents. Mass spectrometry (HRMS or LC-MS) confirms molecular weight .
- Purity Assessment : HPLC with UV detection or GC-MS quantifies impurities. Elemental analysis validates empirical formulas .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve diastereoselectivity in analogous pyridine derivatives?
- Answer :
- Catalyst Screening : Test palladium/phosphine complexes (e.g., Pd(PPh₃)₄) or chiral ligands to enhance stereocontrol .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may stabilize transition states for better selectivity .
- Temperature Modulation : Lower temperatures reduce kinetic byproducts, favoring thermodynamically stable diastereomers .
Q. How should researchers resolve contradictions in hazard classifications across safety data sheets?
- Answer :
- Source Comparison : Cross-reference GHS classifications (e.g., WGK 3 for aquatic toxicity vs. no data in other SDS ).
- Experimental Validation : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) or environmental impact studies if discrepancies persist.
- Risk Assessment : Apply the precautionary principle—assume higher hazard potential until clarified .
Q. What strategies address discrepancies in spectral data during structural elucidation?
- Answer :
- Multi-Technique Validation : Combine 2D NMR (COSY, NOESY) to resolve overlapping signals. X-ray crystallography provides unambiguous stereochemical assignments .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra to identify stereoisomers .
Q. How is this compound applied in medicinal chemistry or materials science?
- Answer :
- Drug Design : Acts as a ligand scaffold for serotonin receptors (e.g., 5-HT₂C) due to its pyridine-piperidine pharmacophore .
- Materials Science : Functionalized derivatives participate in coordination polymers for catalytic or photonic applications .
- Biological Probes : Used in PET tracer development for neurological targets via fluorine-18 labeling strategies .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
